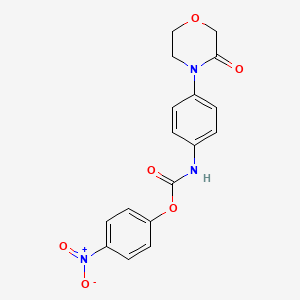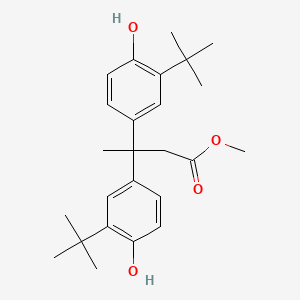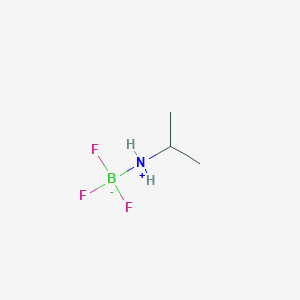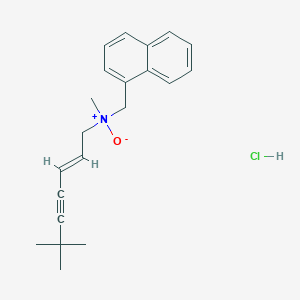
Terbinafine N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbinafine N-Oxide Hydrochloride is a derivative of Terbinafine, an allylamine antifungal agent. This compound is known for its potent antifungal properties and is used in various pharmaceutical applications. It is particularly effective against dermatophytes, a type of fungus that causes skin, hair, and nail infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terbinafine N-Oxide Hydrochloride involves several steps. One common method includes the oxidation of Terbinafine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the N-oxide derivative. The resulting product is then treated with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Terbinafine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to Terbinafine under specific conditions.
Substitution: The N-oxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Terbinafine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Terbinafine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored for its therapeutic potential in treating dermatophytic infections and other fungal diseases.
Industry: Utilized in the development of antifungal coatings and materials.
Mechanism of Action
The mechanism of action of Terbinafine N-Oxide Hydrochloride involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. The compound specifically targets the squalene epoxidase pathway, making it highly effective against fungi .
Comparison with Similar Compounds
Terbinafine: The parent compound, also an allylamine antifungal.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal with a similar target but different chemical structure.
Comparison: Terbinafine N-Oxide Hydrochloride is unique due to its N-oxide group, which enhances its antifungal properties and stability. Compared to Terbinafine, it has a broader spectrum of activity and improved pharmacokinetic properties. Naftifine and Butenafine, while similar in their antifungal action, differ in their chemical structure and specific applications .
Properties
CAS No. |
2734417-01-5 |
|---|---|
Molecular Formula |
C21H26ClNO |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C21H25NO.ClH/c1-21(2,3)15-8-5-9-16-22(4,23)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; |
InChI Key |
FGVVGZTYKQECCJ-SZKNIZGXSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C/C[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl |
Canonical SMILES |
CC(C)(C)C#CC=CC[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


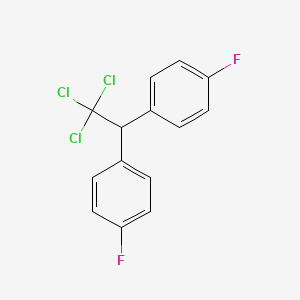
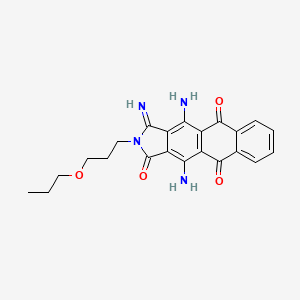
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
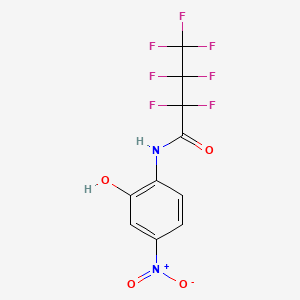
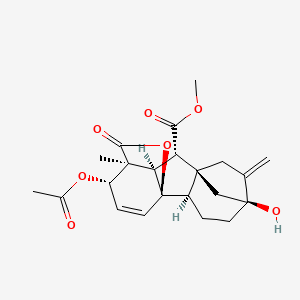

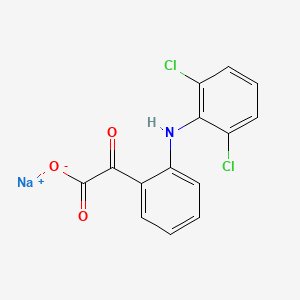
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
